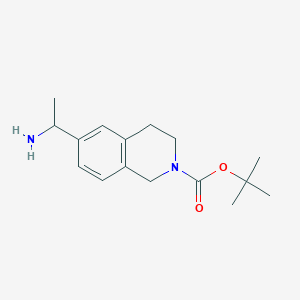

2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester

Description

The compound class of 2(1H)-isoquinolinecarboxylic acid derivatives is characterized by a bicyclic aromatic structure with a carboxylic acid group at the 2-position. These compounds are often modified with ester groups (e.g., tert-butyl esters) and substituents on the isoquinoline ring, which significantly influence their chemical reactivity, stability, and biological activity. For example, 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester (hypothetical structure) features a tert-butyl ester and an aminoethyl substituent at position 4.

Key structural features of these compounds include:

- Tert-butyl ester: Enhances steric protection of the carboxylic acid group, improving stability against hydrolysis .

- Dihydroisoquinoline core: Partial saturation of the aromatic ring system modifies electronic properties and conformational flexibility .

- Functional group substitutions: Amino, halogen, boronate, or sulfonyl groups at specific positions dictate reactivity and applications in synthesis or pharmacology .

Properties

IUPAC Name |

tert-butyl 6-(1-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11(17)12-5-6-14-10-18(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9,11H,7-8,10,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBRMWDCVVEGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123254 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254062-43-5 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254062-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinoline derivatives. This method involves the cyclodehydration of β-phenethylamides using agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. For instance, a β-phenethylamide precursor bearing a carboxylic acid group at position 2 can be cyclized to yield 3,4-dihydroisoquinoline-2-carboxylic acid. The reaction typically proceeds under reflux conditions, with POCl₃ acting as both a cyclizing agent and solvent.

Example Protocol

-

Substrate : N-(2-Phenethyl)acetamide derivative with a carboxylic acid group at the ortho position.

-

Conditions : Reflux in POCl₃ for 4–6 hours.

-

Outcome : Formation of 3,4-dihydroisoquinoline-2-carboxylic acid with >80% yield.

Protective Group Strategy: tert-Butyl Ester Installation

Acid-Catalyzed Esterification with Isobutylene

The tert-butyl ester group at position 2 is introduced via acid-catalyzed reaction with isobutylene. This method, detailed in patents, ensures high yield and stability under subsequent reaction conditions.

Procedure

-

Substrate : 3,4-Dihydroisoquinoline-2-carboxylic acid.

-

Reagents : Isobutylene, concentrated sulfuric acid, dioxane.

-

Conditions : Reaction at 0°C under nitrogen, followed by sealing and shaking at room temperature for 17 hours.

-

Workup : Neutralization with NaOH, ether extraction, and precipitation with HCl.

-

Yield : ~85% of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.

Functionalization at Position 6: Introducing the 1-Aminoethyl Group

Nitro Group Reduction Pathway

A widely applicable method involves introducing a nitroethyl group at position 6, followed by catalytic hydrogenation to the amine. This approach mirrors protocols used in 6-aminoisoquinoline synthesis.

Steps

-

Nitration : Direct nitration of the dihydroisoquinoline core using HNO₃/H₂SO₄.

-

Reduction : Hydrogenation of the nitro group using Pd/C or Raney Ni.

Cyano Group Reduction

Alternatively, a cyanoethyl group can be installed at position 6 via alkylation or coupling, followed by reduction to the primary amine.

Protocol

-

Cyanation : Reaction of 6-bromo-3,4-dihydroisoquinoline with CuCN in DMF.

-

Reduction : Hydrogenation of the nitrile using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Comparative Analysis of Synthetic Routes

Critical Reaction Optimization

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block for synthesizing complex organic molecules. Its isoquinoline structure allows for various modifications, enabling the creation of derivatives with specific properties.

Chemical Reactions

- The compound can undergo multiple chemical reactions such as oxidation and reduction. These reactions can introduce new functional groups or alter existing ones, making it useful in developing novel compounds for research and industrial applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups | Potassium permanganate |

| Reduction | Alters oxidation state | Lithium aluminum hydride |

| Substitution | Introduces diverse functional groups | Various nucleophiles and electrophiles |

Biological Applications

Drug Development

- Derivatives of this compound have shown potential biological activity, making them candidates for drug development. Research has indicated that certain isoquinoline derivatives exhibit antimicrobial and anticancer properties.

Mechanism of Action

- The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological processes, leading to therapeutic effects.

Industrial Applications

Material Production

- In industrial settings, the compound can be utilized to produce materials with unique properties. For example, it may be incorporated into polymers or advanced composites to enhance performance characteristics.

Scalability in Production

- The industrial synthesis often employs optimized synthetic routes that ensure high yield and purity. Continuous flow reactors are frequently used to enhance efficiency in the production process.

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of various isoquinoline derivatives, including 2(1H)-Isoquinolinecarboxylic acid derivatives. Results indicated significant activity against several bacterial strains, suggesting potential for therapeutic applications.

-

Cancer Research

- Research involving isoquinoline derivatives has demonstrated their ability to inhibit cancer cell proliferation. Specific derivatives were tested in vitro and showed promising results in reducing tumor growth rates.

-

Polymer Development

- An investigation into the use of isoquinoline-based compounds in polymer synthesis revealed enhanced mechanical properties and thermal stability in composite materials, indicating their utility in advanced material science.

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Amino vs. Cyano Substitutions: Amino groups (e.g., ) enhance nucleophilicity for amide bond formation, while cyano groups () increase electrophilicity for nitrile-based transformations.

- Halogen and Sulfonyl Groups : Chloro () and triflate () substituents improve leaving group capacity, critical for transition metal-catalyzed reactions.

- Boronate Esters : Compounds like are pivotal in cross-coupling reactions due to their compatibility with palladium catalysts.

Physicochemical Properties

- Molecular Weight : Derivatives range from 248.326 () to 373.37 (), with higher weights correlating with bulkier substituents (e.g., SO₂CF₃).

- Stability : Tert-butyl esters (e.g., ) resist hydrolysis under basic conditions compared to methyl esters (), which are more labile.

- Hazard Profiles : Compounds with reactive groups (e.g., boronate esters ) may pose inhalation or dermal hazards, requiring specialized handling .

Pharmaceutical Intermediates

- The 6-amino-7-chloro derivative () is produced industrially for antimalarial drug synthesis, leveraging its dual functional groups for sequential derivatization .

- Boronate-containing analogs () are employed in medicinal chemistry to access biaryl motifs common in kinase inhibitors .

Biological Activity

The compound 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester , commonly referred to as Solifenacin , is a muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB) and associated urinary incontinence. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C23H26N2O2

- Molecular Weight: 378.46 g/mol

- CAS Number: 154059

The structure features a bicyclic isoquinoline framework with a carboxylic acid moiety and an aminoethyl side chain, contributing to its pharmacological properties.

Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly involved in bladder contraction. By inhibiting these receptors, Solifenacin reduces involuntary contractions of the bladder detrusor muscle, thereby decreasing urinary urgency and frequency.

Pharmacodynamics

- Receptor Affinity: Solifenacin exhibits a higher affinity for the M3 receptor compared to other muscarinic subtypes (M1, M2, M4, M5), making it effective in managing OAB symptoms without significant side effects related to other cholinergic systems .

- Effects on Urinary Function: Clinical studies have demonstrated that Solifenacin significantly improves bladder capacity and reduces episodes of urge incontinence .

Clinical Efficacy

- Case Studies:

- A randomized controlled trial involving patients with OAB showed that Solifenacin reduced the number of incontinence episodes by approximately 50% over a 12-week period compared to placebo .

- Long-term studies indicate sustained efficacy with minimal adverse effects, such as dry mouth and constipation, which are common with anticholinergic medications .

Comparative Studies

A comparative analysis of different muscarinic antagonists highlighted Solifenacin’s superior efficacy in terms of patient-reported outcomes and tolerability. The following table summarizes key findings:

| Drug | Efficacy | Side Effects | Dosage |

|---|---|---|---|

| Solifenacin | High | Dry mouth, constipation | 5 mg or 10 mg daily |

| Tolterodine | Moderate | Dry mouth | 2 mg or 4 mg daily |

| Oxybutynin | Moderate | Dry mouth, dizziness | 5 mg or 10 mg daily |

Mechanistic Studies

Research has shown that Solifenacin not only blocks M3 receptors but also modulates downstream signaling pathways associated with bladder smooth muscle contraction. This dual action may contribute to its effectiveness in reducing symptoms of OAB while minimizing side effects related to systemic cholinergic blockade .

Safety Profile

The safety profile of Solifenacin has been extensively evaluated. Common adverse effects include:

- Dry mouth (up to 30% incidence)

- Constipation (15%)

- Blurred vision (less than 10%)

Serious adverse effects are rare but can include urinary retention and anaphylactic reactions in sensitive individuals.

Q & A

Q. What are the common synthetic routes for preparing 2(1H)-Isoquinolinecarboxylic acid derivatives with aminoethyl and ester substituents?

Synthesis typically involves cyclization reactions or functionalization of preformed isoquinoline scaffolds. For example:

- Cyclization strategies : Use Pictet-Sramansky or Bischler-Napieralski reactions to form the tetrahydroisoquinoline core, followed by alkylation at the 6-position to introduce the aminoethyl group .

- Esterification : React the carboxylic acid intermediate with tert-butanol under Steglich conditions (DCC/DMAP) to install the 1,1-dimethylethyl ester .

- Protection/deprotection : Protect the amine group during synthesis (e.g., using Boc anhydride) to prevent side reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

Key methods include:

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : Test against targets like phosphodiesterases or kinases, given the structural similarity to bioactive isoquinolines .

- Cellular assays : Evaluate cytotoxicity (MTT assay) or receptor binding (e.g., GPCRs) in cell lines expressing relevant targets.

- Solubility assessment : Use shake-flask methods with PBS or DMSO to determine aqueous solubility, critical for bioactivity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Reaction pathway analysis : Use density functional theory (DFT) to model intermediates and transition states, identifying rate-limiting steps (e.g., tert-butyl ester formation) .

- Solvent optimization : Apply COSMO-RS simulations to predict solvent effects on yield and selectivity .

- Docking studies : Screen virtual libraries of derivatives for improved binding affinity to target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in reported biological activity data for similar isoquinolines?

- Meta-analysis : Systematically compare datasets across studies, adjusting for variables like assay conditions (pH, temperature) or cell line variability .

- Structure-activity relationship (SAR) : Synthesize analogs with controlled modifications (e.g., varying ester groups) to isolate functional group contributions .

- Orthogonal validation : Confirm activity using multiple assays (e.g., SPR for binding affinity alongside functional cellular assays) .

Q. How do steric effects from the 1,1-dimethylethyl ester influence reactivity?

- Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability under basic conditions .

- Stereoelectronic effects : Use X-ray crystallography or NOESY NMR to analyze conformational preferences (e.g., restricted rotation around the ester linkage) .

- Comparative kinetics : Monitor hydrolysis rates of tert-butyl vs. methyl esters under acidic/basic conditions to quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.